REACTION_SMILES
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[CH3:2][N:3]([CH2:4][CH2:5][Cl:6])[CH3:7].[CH3:8][O:9][CH2:10][CH2:11][NH2:12].[ClH:1]>>[CH3:2][N:3]([CH2:4][CH2:5][NH:12][CH2:11][CH2:10][O:9][CH3:8])[CH3:7]
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Name
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Type
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product
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Smiles
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COCCNCCN(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |